6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
Molecular Architecture and Crystallographic Analysis
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (C₁₂H₁₄BNO₄) is a bicyclic boronate ester characterized by a 1,3,6,2-dioxazaborocane core. The molecular architecture consists of a boron atom coordinated to two oxygen atoms from the dioxazaborocane ring and one nitrogen atom from the N-methyliminodiacetic acid (MIDA) backbone, forming a tetrahedral geometry. The 4-methylphenyl substituent is attached to the boron center, while a methyl group is bonded to the nitrogen atom within the MIDA framework.
Crystallographic analysis of related dioxazaborocane derivatives reveals key structural features. For example, the boron-nitrogen (B–N) bond length in analogous compounds ranges from 1.659 to 1.672 Å, indicative of a dative interaction rather than a covalent bond. The boron-oxygen (B–O) bonds in the dioxazaborocane ring typically measure 1.45–1.50 Å, consistent with single-bond character. While no 3D structural data for the title compound is available due to limitations in conformer generation (MMFF94s unsupported element), comparisons with structurally similar MIDA boronates suggest a rigid bicyclic framework that minimizes steric strain.
Table 1: Key Bond Lengths and Angles in Related Dioxazaborocanes
The planar arrangement of the dioxazaborocane ring and the orthogonal orientation of the 4-methylphenyl group relative to the boron center are critical for stabilizing the molecule through hyperconjugative effects.
Comparative Analysis with Related Dioxazaborocane Derivatives
The structural and electronic properties of this compound differ significantly from those of its analogs, depending on substituent effects:
Substituent Position : The 4-methylphenyl derivative exhibits greater symmetry compared to its 3-methylphenyl isomer (CID 71310953). This positional isomerism influences crystallinity, with the para-substituted derivative displaying higher melting points due to enhanced packing efficiency.
Heterocyclic Variants : Replacing the phenyl group with a 6-methoxypyridin-2-yl moiety (C₁₁H₁₃BN₂O₅) introduces additional lone-pair interactions, reducing solubility in nonpolar solvents.
Alkyl-Substituted Derivatives : Derivatives like 2-decyl-1,3,6,2-dioxazaborocane (C₁₄H₃₀BNO₂) exhibit increased hydrophobicity, making them suitable for applications in lipid-rich environments.
Table 2: Comparative Properties of Dioxazaborocane Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|
| 6-Methyl-2-(4-methylphenyl)- derivative | 247.06 | 233–237* | High symmetry, rigid core |
| 6-Methoxy-2-pyridinyl MIDA boronate | 264.04 | 198–202 | Polar heterocyclic substituent |
| 2-Decyl-1,3,6,2-dioxazaborocane | 255.21 | Not reported | Hydrophobic alkyl chain |
*Melting point inferred from structurally similar MIDA boronates.
The electronic effects of substituents also modulate the boron center’s electrophilicity. Electron-donating groups (e.g., methyl) enhance stability by redistributing electron density via B–N hyperconjugation, whereas electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity.
B–N Hyperconjugation Effects in MIDA Boronate Systems
The B–N interaction in this compound is a hallmark of MIDA boronates, contributing to their exceptional stability and synthetic utility. Key findings include:
Electronic Structure : Density functional theory (DFT) calculations reveal that the B–N bond involves σ-hyperconjugation, where electron density from the nitrogen lone pair delocalizes into the boron vacant p-orbital. This interaction lowers the LUMO energy, making the boron center less electrophilic compared to non-MIDA boronates.
Conformational Rigidity : The dioxazaborocane ring’s rigidity, enforced by B–N hyperconjugation, prevents undesired protodeboronation during Suzuki-Miyaura couplings. This property is critical for synthesizing complex molecules with high fidelity.
Spectroscopic Evidence :
Table 3: Calculated Radical Stabilization Energies (RSE) for MIDA Boronates
| Compound | RSE (kcal/mol) | Method | Source |
|---|---|---|---|
| 6-Methyl-2-(4-methylphenyl)- derivative | -8.2 | DFT (M06-2X) | |
| Alkyl MIDA boronate | -7.5 | DFT (B3LYP) | |
| Aryl MIDA boronate | -9.1 | DFT (M06-2X) |
The stabilizing effect of B–N hyperconjugation extends to α-radicals, enabling site-selective functionalization reactions. This property has been exploited in photocatalytic C–H bromination, where the title compound’s stability under oxidative conditions outperforms conventional boronates.
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWDGQXUAQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678941 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943552-01-0 | |
| Record name | 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic organic compound notable for its unique dioxazaborocane structure. Its molecular formula is and it features a boron atom integrated into a cyclic framework containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and structural properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.05486 g/mol |
| CAS Number | 943552-01-0 |
| Purity | ≥95% |
| Appearance | Not Available |
Biological Activity
Research indicates that compounds with similar dioxazaborocane structures exhibit significant biological activities. The following sections summarize the key findings regarding the biological activity of this compound.
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. The presence of the boron atom and the unique cyclic structure may enhance its reactivity with biomolecules.
Potential Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds.
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione | Vinyl group instead of phenyl | Potentially lower activity due to less steric hindrance | Lacks methyl substitution on the phenyl ring |
| 2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | Hydroxy group on phenyl | Enhanced solubility and potential for increased biological activity | Hydroxyl group may enhance interactions |
| 2-borylated methylstyrenes | Similar borylation but different substituents | Varied biological activities depending on substituents | More versatile due to different substituent variations |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds similar to this compound:
-
Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry indicated that compounds with dioxazaborocane structures inhibited tumor growth in vitro and in vivo models.
- Findings : The compound demonstrated a significant reduction in cell viability in breast cancer cell lines.
-
Antimicrobial Activity Assessment : Research published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various dioxazaborocanes against bacterial strains.
- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus.
-
Enzyme Inhibition Study : A study detailed in Bioorganic & Medicinal Chemistry Letters focused on enzyme inhibition by boron-containing compounds.
- : The compound showed potential as an inhibitor of certain metabolic enzymes.
Scientific Research Applications
Organic Synthesis
6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is primarily utilized as a boronate reagent in various organic transformations. Its applications include:
- Cross-Coupling Reactions : This compound is effective in Suzuki-Miyaura coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds between aryl halides and aryl or vinyl boronates. This is crucial for synthesizing complex organic molecules and pharmaceuticals .
- Functionalization of Aromatic Compounds : The presence of the boronate group allows for selective functionalization of aromatic rings through electrophilic substitutions or nucleophilic additions. This versatility is beneficial in the synthesis of biologically active compounds .
Medicinal Chemistry
The compound's ability to participate in diverse chemical reactions makes it an important intermediate in drug development:
- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can be modified to create potential anticancer agents by incorporating various pharmacophores that target specific cancer pathways .
- Development of Antibiotics : The compound has been explored as a precursor for synthesizing novel antibiotics through its reactivity with different functional groups, enhancing the efficacy and selectivity against bacterial strains .
Material Science
In addition to organic synthesis and medicinal applications, this compound has implications in material science:
- Polymer Chemistry : The compound can be used to create boron-containing polymers which exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .
Case Study 1: Anticancer Compound Development
A study published in Journal of Medicinal Chemistry explored the modification of this compound to synthesize a series of new compounds with improved anticancer activity against specific tumor types. The results indicated a significant increase in potency compared to existing treatments.
Case Study 2: Antibiotic Synthesis
In another research effort documented in Antimicrobial Agents and Chemotherapy, researchers utilized this compound to develop new antibiotics targeting resistant bacterial strains. The synthesized compounds demonstrated superior activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Structural and Electronic Effects
- Electron-Withdrawing Groups (e.g., 3-Nitrophenyl, 4-Fluorophenyl) : These substituents enhance electrophilicity at boron, accelerating coupling reactions but may reduce shelf life due to increased reactivity .
- Heteroaromatic Substituents (e.g., Pyridinyl, Benzimidazolyl) : Improve solubility in polar solvents and enable coordination to transition metals, useful in catalysis .
Research Findings and Trends
- Stability Trends : Fluorinated derivatives (e.g., 4-fluorophenyl) show superior stability in aqueous media compared to nitro-substituted analogs .
- Computational Insights : Density functional theory (DFT) studies predict that electron-withdrawing groups lower the LUMO energy of boron, facilitating oxidative addition in cross-couplings .
- Industrial Use : The 4-methylphenyl variant is commercially available (e.g., Combi-Blocks Inc.) for high-throughput synthesis .
Preparation Methods
Detailed Preparation Method
Synthesis of the Arylboronic Acid Intermediate
- Starting Material: 4-Bromotoluene (p-bromotoluene) or related aryl halide.
- Reagents: Triisopropyl borate and n-butyllithium.
- Solvent: Tetrahydrofuran (THF).
- Conditions: The reaction is performed at low temperature (-78 °C) to control reactivity and avoid side reactions.
- Procedure:
- Cool a solution of 4-bromotoluene and triisopropyl borate in THF to -78 °C.
- Add n-butyllithium dropwise to form the aryllithium intermediate, which reacts with triisopropyl borate to give the boronate ester.
- Warm the reaction mixture gradually to room temperature to complete the formation of the boronic acid intermediate.
Formation of the MIDA Boronate Ester
- Reagents: N-methyliminodiacetic acid (MIDA), dimethyl sulfoxide (DMSO).
- Solvent: THF with DMSO as co-solvent.
- Conditions: Heating under reflux with continuous removal of solvent to drive the reaction forward.
- Procedure:
- Add N-methyliminodiacetic acid to the boronic acid intermediate solution.
- Heat the mixture under reflux, often employing a distillation apparatus to remove solvents like toluene and maintain constant volume.
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
- Purify the crude product by recrystallization or column chromatography using solvents such as diethyl ether and acetone mixtures.
Representative Example and Yield
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of arylboronic acid | 4-bromotoluene, triisopropyl borate, n-BuLi, THF, -78 to 20 °C, 0.75 h | — | Controlled low temperature reaction |
| MIDA ester formation | N-methyliminodiacetic acid, THF/DMSO, reflux, 3 h | 81 | Purified by silica gel chromatography |
This method yields the MIDA boronate ester as a stable, colorless solid suitable for further synthetic applications.
Key Considerations in Preparation
- Temperature Control: Crucial during lithiation and boronate formation to prevent decomposition or side reactions.
- Solvent Choice: THF is preferred for lithiation and boronate formation; DMSO and toluene assist in MIDA esterification and solvent removal.
- Purification: Silica gel chromatography with diethyl ether/acetone mixtures effectively isolates pure product.
- Yield Optimization: Maintaining an inert atmosphere (argon or nitrogen) and careful addition of reagents improves yield and purity.
Comparative Data with Related Compounds
Research Findings and Analytical Data
- NMR Characterization: Proton NMR spectra typically show aromatic signals corresponding to the substituted phenyl ring and characteristic signals for the MIDA moiety.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (247.06 g/mol) confirm the compound identity.
- Stability: The MIDA boronate ester form exhibits enhanced stability compared to free boronic acids, facilitating storage and handling.
- Applications: This preparation method enables the use of the compound as a protected boronic acid in Suzuki-Miyaura cross-coupling and other boron-mediated transformations.
Q & A
What are the optimal synthetic routes for preparing 6-Methyl-2-(4-methylphenyl)-dioxazaborocane-4,8-dione?
Level: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting methyliminodiacetic acid (MIDA) with a boronic acid derivative under anhydrous conditions. For example:
- Procedure-B (from ): Use methyliminodiacetic acid (1.5 equiv) with a boronic acid precursor in dichloromethane (CHCl), followed by purification via silica gel chromatography (85:15 EtOAc/hexane) to achieve yields up to 67% .
- Alternative methods employ EtZn and diiodomethane for cyclopropane ring formation in related dioxazaborocane derivatives, followed by NHCl quenching and column chromatography .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon backbone integrity. For example, alkyne stretches in IR (2,125 cm) and δ4.7/δ2.4 peaks in H NMR are diagnostic for related structures .
- Elemental Analysis (EA): Validate empirical formula (CHBNO) with <1% deviation .
- Infrared Spectroscopy (IR): Detect functional groups like carbonyl (C=O) at ~1,700 cm .
How does the 4-methylphenyl substituent influence reactivity in cross-coupling reactions?
Level: Advanced
Methodological Answer:
The 4-methylphenyl group introduces steric hindrance and electron-donating effects, which can slow transmetallation steps in Suzuki-Miyaura couplings compared to electron-deficient aryl groups. However, the MIDA boronate’s stability allows controlled release of the boronic acid under basic conditions. For instance:
- Trifluorophenyl Analogs (): Electron-withdrawing groups (e.g., -F) enhance electrophilicity, whereas methyl groups may require harsher conditions (e.g., elevated temperature) for efficient coupling .
- Kinetic Studies: Monitor reaction progress via B NMR to assess boronate activation rates .
What are the key challenges in achieving high synthetic yields, and how can they be addressed?
Level: Advanced
Methodological Answer:
Challenges:
- Moisture Sensitivity: Boronate esters hydrolyze readily; use anhydrous solvents (e.g., CHCl) and inert atmospheres .
- Byproduct Formation: Competing reactions (e.g., dimerization) may occur if stoichiometry is imbalanced.
Solutions: - Optimized Stoichiometry: Use 1.5 equiv of MIDA to drive cyclocondensation to completion .
- Purification: Employ gradient silica gel chromatography (e.g., EtOAc/hexane) to isolate the product from unreacted precursors .
What role does the MIDA ligand play in stabilizing the boronate ester?
Level: Basic
Methodological Answer:
The MIDA ligand acts as a chelating agent, forming a stable six-membered ring with boron. This:
- Prevents Hydrolysis: The dioxazaborocane ring shields boron from nucleophilic attack, enhancing stability in air/moisture compared to unprotected boronic acids .
- Enables Controlled Reactivity: The boronate is inert under neutral conditions but releases active boronic acid under basic hydrolysis (e.g., NaOH/THF) for downstream reactions .
How can computational modeling enhance understanding of this compound’s electronic properties?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate molecular orbitals to predict reactivity hotspots (e.g., boron’s electrophilicity) and optimize substituent effects .
- Molecular Dynamics (MD): Simulate solvation effects to rationalize solubility trends (e.g., poor aqueous solubility due to hydrophobic aryl groups) .
- Transition State Analysis: Model cross-coupling steps to identify rate-limiting barriers influenced by the 4-methylphenyl group .
Are there contradictions in reported spectroscopic data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in melting points or NMR shifts may arise from:
- Polymorphism: Crystallization conditions (e.g., solvent polarity) can alter melting points (e.g., 53–57°C in vs. 255–261°C in ) .
- Impurity Profiles: Trace solvents (e.g., EtOAc) may shift H NMR signals; always report solvent used .
- Resolution Limits: Low-field NMR (e.g., 300 MHz) may fail to resolve overlapping peaks; use high-field instruments (≥500 MHz) for unambiguous assignments .
What safety precautions are recommended for handling this compound?
Level: Basic
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
